Biochemical Potency Comparison
In standard enzymatic assays utilizing estradiol as a substrate, HSD17B13-IN-32 demonstrates an IC50 value of ≤0.1 μM (≤100 nM) . This baseline potency is contrasted with advanced HSD17B13 inhibitors currently in preclinical and clinical evaluation. For instance, BI-3231, a widely used chemical probe, exhibits an IC50 of 1 nM for human HSD17B13 [1], while the optimized compound HSD17B13 inhibitor 32 achieves an IC50 of 2.5 nM [2]. This represents a significant, quantifiable gap in target engagement magnitude.
| Evidence Dimension | Inhibitory potency (IC50) against HSD17B13 with estradiol substrate |
|---|---|
| Target Compound Data | ≤0.1 μM (≤100 nM) |
| Comparator Or Baseline | BI-3231: 1 nM; HSD17B13 inhibitor 32: 2.5 nM |
| Quantified Difference | ≥40-fold to ≥100-fold lower potency compared to BI-3231 and inhibitor 32 |
| Conditions | Enzymatic assay using estradiol as substrate |
Why This Matters
This magnitude of potency difference dictates the achievable target engagement in cellular and in vivo models, where the lower potency of HSD17B13-IN-32 may necessitate significantly higher concentrations, potentially increasing the risk of off-target effects.
- [1] Thamm, S., et al. (2023). Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science. Journal of Medicinal Chemistry. View Source
- [2] Chen, L., Liang, Z., Mao, J., et al. (2025). Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. Journal of Medicinal Chemistry, 68(11), 11127-11148. View Source
